

Theoretical pKa Calculation of Sodium Hydrogen Adipate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sodium hydrogen adipate

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This technical guide provides a comprehensive overview of the theoretical and experimental determination of the acid dissociation constant (pKa) for **sodium hydrogen adipate**. The focus is on the second dissociation constant (pKa2) of its parent dicarboxylic acid, adipic acid, which corresponds to the equilibrium of the hydrogen adipate ion.

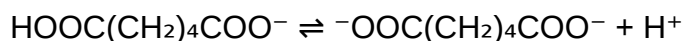
Introduction

Adipic acid (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, notably as a precursor in nylon production.^[1] As a diprotic acid, it undergoes two deprotonation steps. The pKa of **sodium hydrogen adipate** is represented by the second dissociation constant (pKa2) of adipic acid. Understanding and accurately determining this value is crucial for various applications, including its use as a food additive and in controlled-release drug formulations.^[1] ^[2] Computational chemistry offers a powerful tool for predicting pKa values, complementing experimental approaches.^[3]^[4]

Theoretical Framework for pKa Calculation

The theoretical calculation of pKa values from first principles, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become increasingly reliable.^[5] ^[6]^[7] The direct method, which calculates the Gibbs free energy change of the dissociation reaction in solution, and methods involving thermodynamic cycles are commonly employed.^[8] ^[9]

The dissociation of the hydrogen adipate anion can be represented as:



The pKa is then calculated from the standard Gibbs free energy change (ΔG°) of this reaction in solution:

$$\text{pKa} = \Delta G^\circ / (2.303 * RT)$$

where R is the ideal gas constant and T is the temperature in Kelvin.

Several factors are critical for achieving accurate theoretical pKa predictions for carboxylic acids:

- **Choice of Density Functional:** Hybrid functionals such as B3LYP and CAM-B3LYP, as well as the M06-2X functional, have shown good performance in pKa predictions for carboxylic acids.[\[3\]](#)[\[5\]](#)[\[7\]](#) CAM-B3LYP, in particular, has been reported to yield low mean absolute errors.[\[3\]](#)[\[7\]](#)
- **Basis Set:** A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure of the species involved. Basis sets like 6-311+G(d,p) are commonly used.[\[3\]](#)
- **Solvation Model:** The accurate representation of solvent effects is paramount. Continuum solvation models like the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) are widely used.[\[3\]](#)[\[6\]](#) For enhanced accuracy, a hybrid approach incorporating a few explicit water molecules in the first solvation shell along with a continuum model is often employed.[\[3\]](#)[\[10\]](#)

Data Presentation: pKa Values of Adipic Acid

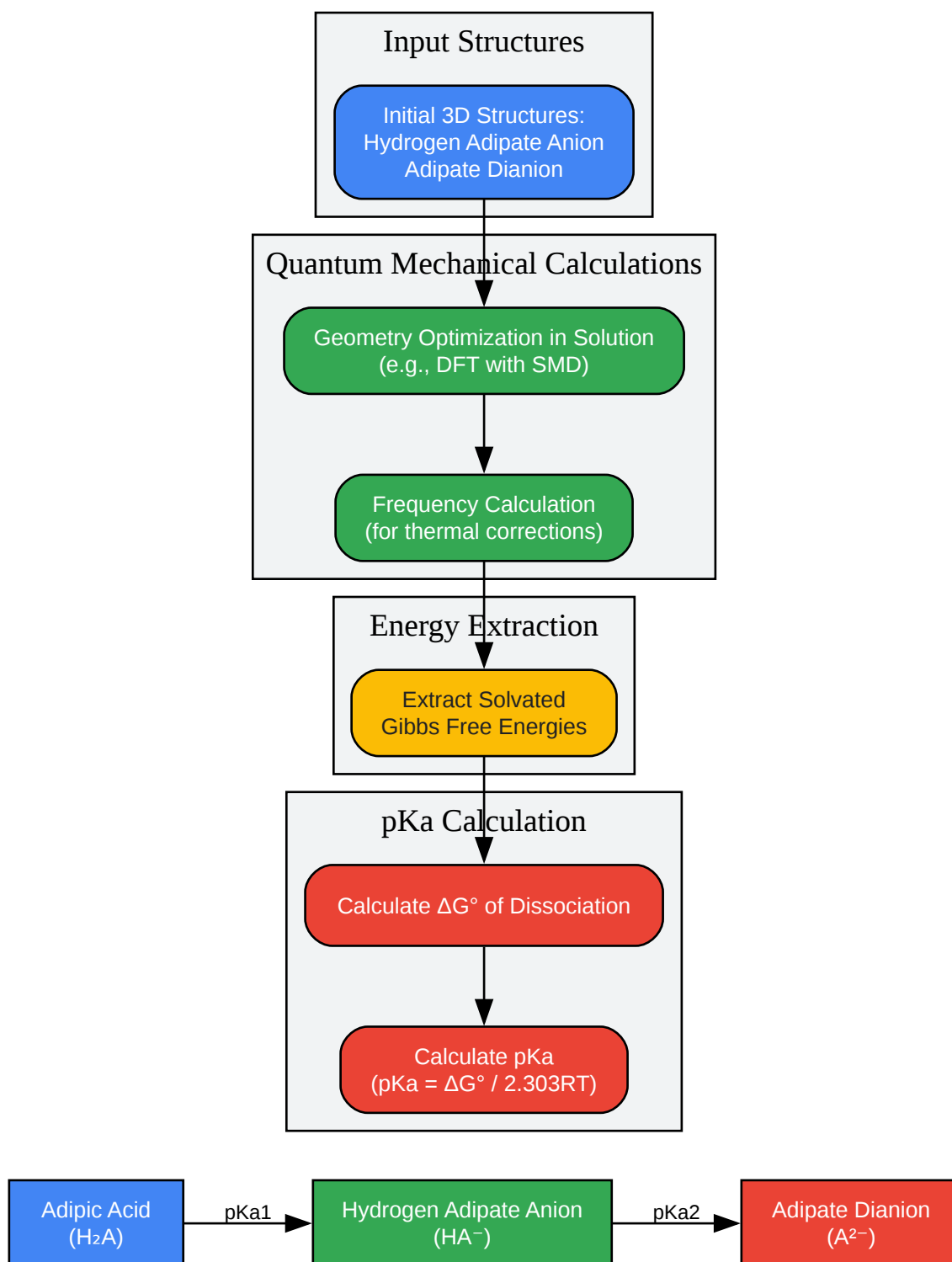
The following table summarizes the experimental pKa values for adipic acid at 25°C. The pKa of **sodium hydrogen adipate** corresponds to the pKa2 value.

pKa	Experimental Value
pKa1	4.41 - 4.43
pKa2	5.41 - 5.64

Note: The range of values reflects slight variations reported in different sources.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodologies

A typical workflow for the theoretical calculation of the pKa of **sodium hydrogen adipate** (adipic acid pKa2) using DFT is outlined below. This process involves calculating the Gibbs free energies of the hydrogen adipate anion and the adipate dianion in solution.



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